1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine
Overview
Description
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine is a chemical compound with the molecular formula C12H14BrF2N2O2S It is characterized by the presence of a bromine atom, two fluorine atoms, and a sulfonyl group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4,5-difluoroaniline and 4-methylpiperazine.
Sulfonylation: The 2-bromo-4,5-difluoroaniline undergoes sulfonylation using a sulfonyl chloride reagent, resulting in the formation of 2-bromo-4,5-difluorophenylsulfonyl chloride.
Coupling Reaction: The sulfonyl chloride intermediate is then reacted with 4-methylpiperazine under suitable conditions, such as the presence of a base like triethylamine, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the sulfonyl group or the piperazine ring.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids or sulfonates.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or primary amines can be used in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation or reduction can modify the oxidation state of the sulfonyl group or the piperazine ring.
Scientific Research Applications
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.
Industry: The compound can be used in the development of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-Chloro-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine
- 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine
- 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-phenylpiperazine
Uniqueness
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the sulfonyl and piperazine groups provides a distinct chemical profile that can be exploited in various research and industrial applications.
Properties
IUPAC Name |
1-(2-bromo-4,5-difluorophenyl)sulfonyl-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2N2O2S/c1-15-2-4-16(5-3-15)19(17,18)11-7-10(14)9(13)6-8(11)12/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPXEQTVBHOODM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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